molecular formula C36H62N4O2 B10774321 Methoctramine free base CAS No. 3967-44-0

Methoctramine free base

Cat. No.: B10774321
CAS No.: 3967-44-0
M. Wt: 582.9 g/mol
InChI Key: RPMBYDYUVKEZJA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Methoctramine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Methoctramine is unique in its high selectivity for M2 muscarinic receptors compared to other similar compounds. Some similar compounds include:

Methoctramine’s uniqueness lies in its high cardioselectivity and its ability to selectively inhibit M2 receptors, making it a valuable tool in research focused on heart-related conditions .

Properties

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMBYDYUVKEZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960286
Record name N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104807-40-1, 3967-44-0
Record name N1,N8-Bis[6-[[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104807-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoctramine free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104807401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOCTRAMINE FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVJ76B897D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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